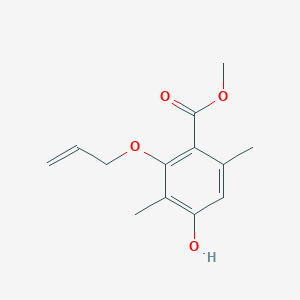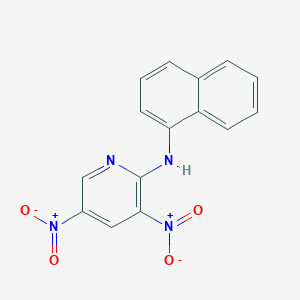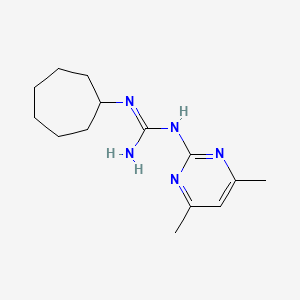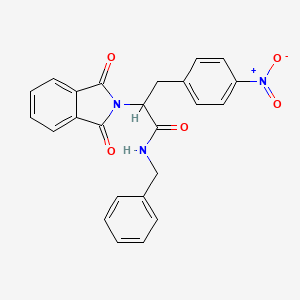![molecular formula C22H22N2S B5060109 N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-(methylthio)aniline](/img/structure/B5060109.png)
N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-(methylthio)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-(methylthio)aniline, also known as CORM-3, is a carbon monoxide releasing molecule that has gained significant attention in the field of medicinal chemistry due to its potential applications in various scientific research studies.
Mecanismo De Acción
N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-(methylthio)aniline releases carbon monoxide (CO) in a controlled manner, which acts as a signaling molecule in the body. CO has been shown to have various physiological effects such as vasodilation, anti-inflammatory, and anti-apoptotic effects. This compound releases CO in a slow and controlled manner, which allows for a sustained release of CO in the body.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and reduce inflammation. This compound has also been shown to have cardioprotective effects by reducing ischemia-reperfusion injury and improving cardiac function. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-(methylthio)aniline is its ability to release CO in a controlled manner, which allows for a sustained release of CO in the body. This makes it an ideal candidate for various scientific research studies. However, one of the limitations of this compound is its stability in aqueous solutions. It can degrade over time, which can affect its efficacy in scientific research studies.
Direcciones Futuras
There are several future directions for the research on N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-(methylthio)aniline. One of the major directions is to develop new analogs of this compound with improved stability and efficacy. Another direction is to study the potential applications of this compound in other diseases such as diabetes, obesity, and autoimmune disorders. Additionally, the development of new delivery systems for this compound can also be explored to improve its efficacy in various scientific research studies.
Conclusion:
In conclusion, this compound is a carbon monoxide releasing molecule that has gained significant attention in the field of medicinal chemistry due to its potential applications in various scientific research studies. Its ability to release CO in a controlled manner makes it an ideal candidate for various applications such as cancer research, cardiovascular diseases, inflammation, and neurodegenerative disorders. Further research on this compound is needed to develop new analogs with improved stability and efficacy, explore its potential applications in other diseases, and develop new delivery systems to improve its efficacy in various scientific research studies.
Métodos De Síntesis
N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-(methylthio)aniline is synthesized by reacting 2-aminobenzyl alcohol with 9-ethylcarbazole-3-carbaldehyde in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with methylthioacetic acid to yield this compound. The synthesis of this compound is relatively simple and can be achieved in a few steps with high yields.
Aplicaciones Científicas De Investigación
N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-(methylthio)aniline has been extensively studied for its potential applications in various scientific research studies. One of the major applications of this compound is in the field of cancer research. It has been shown to have anticancer properties by inducing apoptosis and inhibiting tumor growth. This compound has also been studied for its potential applications in cardiovascular diseases, inflammation, and neurodegenerative disorders.
Propiedades
IUPAC Name |
N-[(9-ethylcarbazol-3-yl)methyl]-2-methylsulfanylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2S/c1-3-24-20-10-6-4-8-17(20)18-14-16(12-13-21(18)24)15-23-19-9-5-7-11-22(19)25-2/h4-14,23H,3,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JENVAFDZESDVGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CNC3=CC=CC=C3SC)C4=CC=CC=C41 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5060031.png)
![5-{4-[(4-methylbenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5060041.png)



![ethyl 2-{2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}hydrazinecarboxylate](/img/structure/B5060059.png)

![ethyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5060088.png)



![7,7-dimethyl-4b,7,8,9-tetrahydro-6H-dibenzo[2,3:5,6][1,4]diazepino[7,1-a]isoindole-5,15-dione](/img/structure/B5060122.png)

